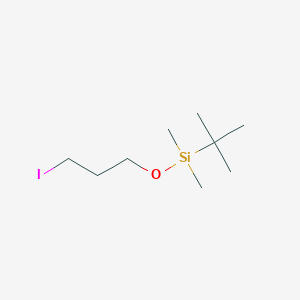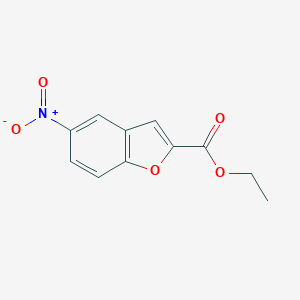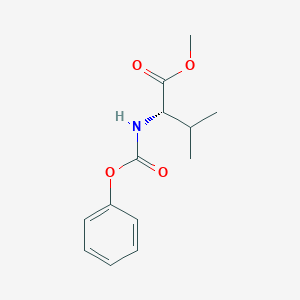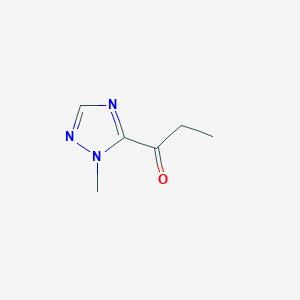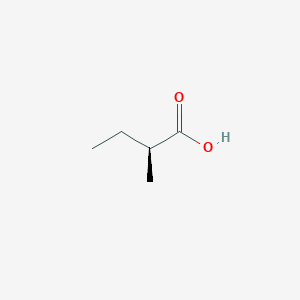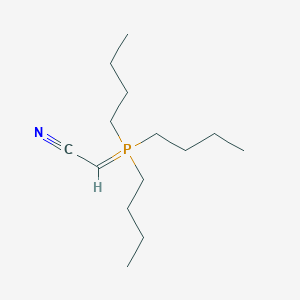
Cyanomethylenetributylphosphorane
Vue d'ensemble
Description
Cyanomethylenetributylphosphorane, also known as Tsunoda Reagent, is a stabilized trialkylphosphorane . It can act as a substitute to the diethyl azodicarboxylate and triphenylphosphine (DEAD-TPP) system for Mitsunobu reaction between nucleophiles (HA) and alcohols (ROH) to form RA . It is highly useful when the pKa of the nucleophiles are higher than 11 .
Synthesis Analysis
Cyanomethylenetributylphosphorane can be synthesized in two steps starting from chloroacetonitrile . Tributylphosphine reacts with chloroacetonitrile in nitromethane to afford phosphonium salts .Molecular Structure Analysis
The molecular formula of Cyanomethylenetributylphosphorane is C14H28NP .Chemical Reactions Analysis
Cyanomethylenetributylphosphorane can be utilized as a reagent in the stereoselective synthesis of skytanthine and other O - and N -containing heterocycles by Mitsunobu intramolecular cycloalkylation . It can also be used in the Wittig olefination of esters, lactones, N -Boc lactam, and cyclic imide to corresponding Wittig products .Physical And Chemical Properties Analysis
Cyanomethylenetributylphosphorane has a boiling point of 339.1±25.0 °C (Predicted), a density of 0.921 g/mL at 25 °C, and a refractive index of n20/D1.500 (lit.) . It is a clear liquid with a color ranging from Yellow to Amber to Dark purple .Applications De Recherche Scientifique
Application: Mitsunobu Reaction
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The Mitsunobu reaction is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . Cyanomethylenetributylphosphorane is used as an “all-in-one” Mitsunobu reagent, serving both as the azo-type reagent and as the phosphine .
- Methods of Application or Experimental Procedures: The neutral phosphorane deprotonates the pronucleophile to afford a positively charged phosphonium ion . This reaction is facilitated by Cyanomethylenetributylphosphorane, which serves as both the azo-type reagent and as the phosphine .
- Summary of the Results or Outcomes: The Mitsunobu reaction has been used extensively in the synthesis of pharmaceuticals and their precursors . It allows for the formation of C–O, C–S, and C–N bonds, and even C–C bonds .
Application: Alkylation of Various Nucleophiles
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Cyanomethylenetributylphosphorane promotes the alkylation of various nucleophiles (HA) with alcohols (ROH) to give RA . This is a type of Mitsunobu-type reaction .
- Methods of Application or Experimental Procedures: The compound is prepared in two steps starting from chloroacetonitrile . The exact experimental procedures and technical details would be available in the original research articles.
- Summary of the Results or Outcomes: The outcome of this reaction is the formation of RA, where R is the alkyl group from the alcohol and A is the nucleophile .
Application: Mitsunobu Reaction
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The Mitsunobu reaction is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . Cyanomethylenetributylphosphorane is used as an “all-in-one” Mitsunobu reagent, serving both as the azo-type reagent and as the phosphine .
- Methods of Application or Experimental Procedures: The neutral phosphorane deprotonates the pronucleophile to afford a positively charged phosphonium ion . This reaction is facilitated by Cyanomethylenetributylphosphorane, which serves as both the azo-type reagent and as the phosphine .
- Summary of the Results or Outcomes: The Mitsunobu reaction has been used extensively in the synthesis of pharmaceuticals and their precursors . It allows for the formation of C–O, C–S, and C–N bonds, and even C–C bonds .
Safety And Hazards
Orientations Futures
The Mitsunobu reaction, which Cyanomethylenetributylphosphorane is a part of, has been applied widely in organic synthesis . The reaction has enjoyed immense popularity since its inception and continues to be a focus of research, particularly in the synthesis of pharmaceuticals and their precursors . The development of new reagents that facilitate purification and expand the versatility of the original Mitsunobu reaction is an ongoing area of research .
Propriétés
IUPAC Name |
2-(tributyl-λ5-phosphanylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLUMPWPFZWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=CC#N)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404992 | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethylenetributylphosphorane | |
CAS RN |
157141-27-0 | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




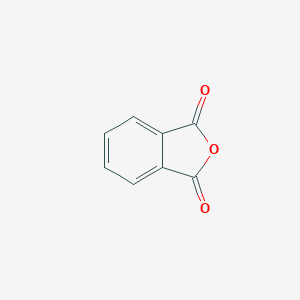
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
